Cas no 1261739-80-3 (Methyl 2-(chloromethyl)naphthalene-3-carboxylate)
Methyl 2-(chloromethyl)naphthalene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(chloromethyl)naphthalene-3-carboxylate
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- Inchi: 1S/C13H11ClO2/c1-16-13(15)12-7-10-5-3-2-4-9(10)6-11(12)8-14/h2-7H,8H2,1H3
- InChI Key: FXPIAMSARBHVIB-UHFFFAOYSA-N
- SMILES: ClCC1C=C2C=CC=CC2=CC=1C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3
Methyl 2-(chloromethyl)naphthalene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219001572-500mg |
Methyl 2-(chloromethyl)naphthalene-3-carboxylate |
1261739-80-3 | 98% | 500mg |
$980.00 | 2023-09-03 | |
| Alichem | A219001572-1g |
Methyl 2-(chloromethyl)naphthalene-3-carboxylate |
1261739-80-3 | 98% | 1g |
$1786.10 | 2023-09-03 |
Methyl 2-(chloromethyl)naphthalene-3-carboxylate Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on Methyl 2-(chloromethyl)naphthalene-3-carboxylate
Methyl 2-(chloromethyl)naphthalene-3-carboxylate (CAS No. 1261739-80-3): A Key Intermediate in Modern Chemical Biology and Medicinal Chemistry
Methyl 2-(chloromethyl)naphthalene-3-carboxylate (CAS No. 1261739-80-3) is a versatile and highly functionalized compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, characterized by its naphthalene core substituted with a chloromethyl group and a methyl ester at the third position, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features make it an invaluable building block for the development of novel therapeutic agents targeting a wide range of diseases.
The< strong>naphthalene scaffold is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets in a manner that promotes drug efficacy. The presence of the< strong>chloromethyl group at the 2-position introduces reactivity that allows for further functionalization, enabling chemists to tailor the compound for specific biological applications. Meanwhile, the ester group at the 3-position provides a handle for further derivatization, making it possible to modify solubility, metabolic stability, and other pharmacokinetic properties.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for protein-protein interactions (PPIs), which are critical in many biological pathways but have proven challenging to target with traditional drug discovery approaches. Methyl 2-(chloromethyl)naphthalene-3-carboxylate has emerged as a key intermediate in the synthesis of molecules designed to disrupt these interactions. For instance, studies have demonstrated its utility in generating peptidomimetics that mimic peptide ligands and bind to PPIs with high affinity. These peptidomimetics often incorporate< strong>naphthalene-based cores due to their favorable physicochemical properties and robust binding capabilities.
The< strong>chloromethyl functionality of Methyl 2-(chloromethyl)naphthalene-3-carboxylate is particularly valuable for constructing covalent inhibitors, which can form stable bonds with target proteins, leading to prolonged drug action. This approach has shown promise in preclinical studies for diseases where reversible inhibitors have limited efficacy. Furthermore, the ester group can be hydrolyzed under physiological conditions or selectively modified using various chemical strategies, allowing for fine-tuning of drug properties.
Another area where Methyl 2-(chloromethyl)naphthalene-3-carboxylate plays a significant role is in the development of antitumor agents. Naphthalene derivatives have been extensively studied for their potential antineoplastic properties, and modifications at different positions on the naphthalene ring can significantly alter biological activity. The< strong>naphthalene-3-carboxylate moiety is particularly interesting because it can be further functionalized to produce molecules that inhibit key enzymes involved in cancer cell proliferation and survival. Recent advances in this field have shown that compounds derived from this intermediate exhibit potent antitumor effects in vitro and in vivo, highlighting its therapeutic potential.
The synthesis of Methyl 2-(chloromethyl)naphthalene-3-carboxylate itself is an elegant example of modern organic chemistry techniques. It typically involves a multi-step process starting from commercially available naphthalene derivatives. Key steps include halogenation at the desired position, followed by protection-deprotection strategies to introduce the< strong>chloromethyl group without interfering with other reactive sites. The final esterification step is often carried out under mild conditions to preserve sensitive functional groups, ensuring high yield and purity.
In conclusion, Methyl 2-(chloromethyl)naphthalene-3-carboxylate (CAS No. 1261739-80-3) is a cornerstone compound in contemporary chemical biology and medicinal chemistry research. Its unique structural features enable the synthesis of diverse pharmacologically relevant molecules, making it indispensable for drug discovery efforts targeting various diseases. As research continues to uncover new therapeutic applications for naphthalene derivatives, this compound will undoubtedly remain at the forefront of innovation in medicinal chemistry.
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